SDZ 220-581

Beschreibung

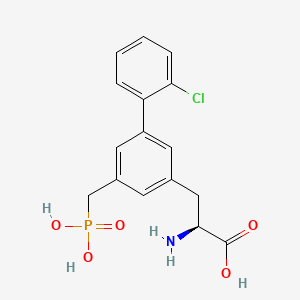

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClNO5P/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRJFXSFCYEZMQ-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClNO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146157 |

Source

|

| Record name | (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174575-17-8 |

Source

|

| Record name | (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174575-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpha-amino-2'-chloro-5-(phosphonomethyl)(1,1'-biphenyl)-3-propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174575178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174575-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of SDZ 220-581: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action

SDZ 220-581 exerts its pharmacological effects by competitively binding to the glutamate recognition site on the NMDA receptor.[3][4] This action prevents the endogenous neurotransmitter glutamate from activating the receptor, thereby inhibiting the influx of calcium ions (Ca²⁺) into the neuron. The NMDA receptor is a crucial component of excitatory synaptic transmission in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death. By blocking this receptor, SDZ 220-581 can produce neuroprotective and anticonvulsant effects.[3]

Signaling Pathway

The binding of SDZ 220-581 to the glutamate site on the NMDA receptor directly obstructs the conformational change required for channel opening, even when the co-agonist glycine (or D-serine) is bound. This prevents the influx of Ca²⁺, a critical second messenger that activates a cascade of downstream signaling pathways, including those involving calmodulin-dependent kinase II (CaMKII), protein kinase C (PKC), and nitric oxide synthase (nNOS).

Quantitative Data

The following tables summarize the key quantitative data for SDZ 220-581.

| Parameter | Value | Reference |

| Binding Affinity (pKi) | 7.7 | [1][2] |

| Experimental Model | Species | Route of Administration | Effective Dose | Effect | Reference |

| Maximal Electroshock Seizure (MES) | Rodents | Oral | 10 mg/kg | Full protection against seizures | [3] |

| Prepulse Inhibition (PPI) Disruption | Rats | Subcutaneous | 2.5 mg/kg | Significant reduction in PPI | [4] |

| Haloperidol-Induced Catalepsy | Rats | Intraperitoneal | 0.32-3.2 mg/kg | Dose-dependent reversal of catalepsy | [5] |

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

This test is a widely used preclinical model to evaluate the anticonvulsant properties of a compound.

Methodology:

-

Animals: Male OF-1 mice (18-26 g) are typically used.[1]

-

Drug Administration: SDZ 220-581 is administered orally at doses ranging from 3.2 to 32 mg/kg.[1]

-

Procedure: At a predetermined time after drug administration (to coincide with peak effect), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Abolition of the tonic hindlimb extension is considered a protective effect.

Prepulse Inhibition (PPI) Test

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus (pulse). It is used to model sensorimotor gating deficits observed in certain psychiatric disorders.

Methodology:

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: SDZ 220-581 is administered subcutaneously at a dose of 2.5 mg/kg, 30 minutes before testing.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

-

Procedure: The test session consists of various trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 3, 6, or 12 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

Endpoint: The startle response is measured, and the percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trials / startle response on pulse-alone trials)] x 100.

Conclusion

SDZ 220-581 is a well-characterized competitive NMDA receptor antagonist with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the blockade of the glutamate binding site, leads to a reduction in NMDA receptor-mediated neuronal excitation. This profile underpins its observed anticonvulsant and sensorimotor gating-modulating effects in preclinical models. Further research into its pharmacokinetic profile and selectivity for different NMDA receptor subtypes will be crucial for its potential therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]

- 4. Item - Kynurenic acid in psychiatric disorders : studies on the mechanisms of action - Karolinska Institutet - Figshare [openarchive.ki.se]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

SDZ 220-581: A Technical Guide to a Potent Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SDZ 220-581, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The document details its mechanism of action, pharmacological properties, and key findings from in vitro and in vivo studies. Quantitative data are presented in structured tables, and detailed experimental protocols for the principal assays are provided. Additionally, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's scientific context.

Introduction

SDZ 220-581, chemically known as (S)-α-amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid, is a biphenyl derivative of 2-amino-7-phosphono-heptanoic acid (AP7). It is a highly potent and selective competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] Over-activation of NMDA receptors is implicated in excitotoxicity, a key pathological process in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[3][4] SDZ 220-581's ability to competitively block the glutamate binding site on the NMDA receptor makes it a valuable tool for neuroscience research and a potential therapeutic agent.[5] This guide synthesizes the available technical data on SDZ 220-581 to serve as a detailed resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of SDZ 220-581 is presented in Table 1.

| Property | Value |

| Chemical Name | (S)-α-amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid |

| Molecular Formula | C₁₆H₁₇ClNO₅P |

| Molecular Weight | 369.74 g/mol |

| CAS Number | 174575-17-8 |

| Appearance | Light yellow to yellow solid |

| Solubility | Soluble in DMSO (up to 8.57 mg/mL with warming) and 1.1 eq. NaOH (up to 100 mM) |

Mechanism of Action

SDZ 220-581 functions as a competitive antagonist at the NMDA receptor. It selectively binds to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex.[5] By occupying this site, it prevents the endogenous agonist, glutamate, from binding and activating the receptor. This competitive inhibition reduces the influx of Ca²⁺ ions through the NMDA receptor channel, thereby mitigating excitotoxic damage and modulating synaptic activity.[3]

The following diagram illustrates the NMDA receptor signaling pathway and the competitive antagonism by SDZ 220-581.

Quantitative Pharmacological Data

The potency and efficacy of SDZ 220-581 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 2: In Vitro Binding Affinity

| Parameter | Value | Assay | Reference |

| pKi | 7.7 | Radioligand Binding Assay | [1][6] |

| Ki | ~20 nM | Calculated from pKi | N/A |

Table 3: In Vivo Efficacy in Animal Models

| Animal Model | Species | Effect | Effective Dose (ED₅₀ or Dose Range) | Route of Administration | Reference |

| Maximal Electroshock Seizure (MES) | Mouse | Anticonvulsant | ED₅₀ < 3.2 mg/kg; Full protection at 10 mg/kg | Oral | [2][6] |

| Haloperidol-Induced Catalepsy | Rat | Reversal of catalepsy | 0.32 - 3.2 mg/kg | Intraperitoneal (i.p.) | |

| Prepulse Inhibition (PPI) Disruption | Rat | Disruption of sensorimotor gating | 2.5 mg/kg | Subcutaneous (s.c.) | |

| Quinolinic Acid-Induced Striatal Lesions | Rat | Neuroprotection | 3 - 15 mg/kg | Intraperitoneal (i.p.) | [2] |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | Reduction of infarct size | ≥ 2 x 10 mg/kg | Oral | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of SDZ 220-581 are provided below.

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of a competitive antagonist like SDZ 220-581 to the NMDA receptor.

Objective: To determine the Ki of SDZ 220-581 for the NMDA receptor.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Radioligand (e.g., [³H]CGP 39653, a competitive NMDA receptor antagonist)

-

SDZ 220-581

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of SDZ 220-581. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the SDZ 220-581 concentration. Determine the IC₅₀ value (the concentration of SDZ 220-581 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of NMDA receptor-mediated currents and their inhibition by SDZ 220-581 in cultured neurons or brain slices.

Objective: To determine the functional antagonist potency of SDZ 220-581 on NMDA receptor currents.

Materials:

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

NMDA and glycine (or D-serine)

-

SDZ 220-581

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipettes

Procedure:

-

Preparation: Prepare aCSF and internal pipette solution. Pull glass pipettes to a resistance of 3-7 MΩ.

-

Recording: Place the cell culture or brain slice in the recording chamber and perfuse with aCSF. Obtain a whole-cell patch-clamp recording from a neuron.

-

Current Elicitation: Clamp the cell at a holding potential (e.g., -70 mV). Apply NMDA and a co-agonist (glycine or D-serine) to elicit an inward NMDA receptor-mediated current.

-

Antagonist Application: Co-apply varying concentrations of SDZ 220-581 with the agonists.

-

Data Acquisition: Record the current responses at each concentration of SDZ 220-581.

-

Data Analysis: Measure the peak amplitude of the NMDA current in the absence and presence of SDZ 220-581. Plot the percentage of inhibition of the NMDA current against the logarithm of the SDZ 220-581 concentration. Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Behavioral Assays

Objective: To assess the anticonvulsant activity of SDZ 220-581.

Procedure:

-

Administer SDZ 220-581 or vehicle orally to mice.

-

At a predetermined time after administration, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered protection.

-

Calculate the percentage of protected animals at each dose and determine the ED₅₀.

Objective: To evaluate the effect of SDZ 220-581 on a model of Parkinsonian motor deficits.

Procedure:

-

Induce catalepsy in rats by administering haloperidol (e.g., 1.0 mg/kg, s.c.).

-

At the time of peak cataleptic effect, administer SDZ 220-581 or vehicle (i.p.).

-

Measure the duration of catalepsy at various time points after SDZ 220-581 administration using the bar test (placing the rat's forepaws on a horizontal bar and measuring the time until it moves).

-

A reduction in the time spent on the bar indicates a reversal of catalepsy.

Objective: To assess the effect of SDZ 220-581 on sensorimotor gating.

Procedure:

-

Place a rat in a startle chamber.

-

Present a series of trials: a loud acoustic stimulus (pulse) alone, a weak non-startling stimulus (prepulse) alone, and the prepulse shortly preceding the pulse.

-

Measure the startle response (a whole-body flinch) in each trial.

-

Administer SDZ 220-581 or vehicle (s.c.).

-

Repeat the startle testing session.

-

Calculate PPI as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. A disruption of PPI is indicated by a lower percentage value.

Logical Framework for Drug Development and Testing

The development and characterization of a novel NMDA receptor antagonist like SDZ 220-581 follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

Conclusion

SDZ 220-581 is a well-characterized, potent, and selective competitive NMDA receptor antagonist. Its high affinity for the glutamate binding site and its demonstrated efficacy in various in vivo models of neurological disorders underscore its value as a research tool. The detailed experimental protocols and compiled quantitative data in this guide provide a solid foundation for researchers and drug development professionals working in the field of glutamatergic neurotransmission and associated pathologies. Further investigation into its functional potency (IC₅₀) across different NMDA receptor subunit compositions would provide a more complete understanding of its pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. The competitive NMDA receptor antagonist SDZ 220-581 reverses haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

SDZ 220-581 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As a member of the biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid class of compounds, it exhibits high affinity for the glutamate recognition site on the NMDA receptor complex.[3] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, experimental protocols, and relevant signaling pathways of SDZ 220-581.

Physicochemical Properties

The fundamental physicochemical properties of SDZ 220-581 are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | References |

| CAS Number | 174575-17-8 | [1][3][4] |

| Molecular Weight | 369.74 g/mol | [1][4] |

| Molecular Formula | C16H17ClNO5P | [1][3] |

| IUPAC Name | (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid | [3] |

| Synonyms | (S)-α-Amino-2'-chloro-5-(phosphonomethyl)[1, 1'-biphenyl]-3-propanoic acid | [4] |

| Purity | ≥98% (HPLC) | |

| Storage | Store at room temperature (powder); -80°C (in solvent) | [3][5] |

Mechanism of Action

SDZ 220-581 functions as a competitive antagonist at the NMDA receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3] It specifically binds to the glutamate recognition site, thereby preventing the binding of the endogenous agonist glutamate and subsequent channel activation.[3] This inhibitory action is characterized by a high binding affinity, with a reported pKi value of 7.7.[1][2][3][5]

Excessive activation of NMDA receptors can lead to excitotoxic neuronal damage. By blocking these receptors, SDZ 220-581 can mitigate glutamate-induced neurotoxicity and stabilize aberrant neuronal activity.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of SDZ 220-581 at the NMDA receptor.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections outline methodologies for in vivo and in vitro studies involving SDZ 220-581.

In Vivo Anticonvulsant Activity Assessment

This protocol is based on the maximal electroshock seizure (MES) model in rodents, a standard preclinical test for anticonvulsant drugs.

Objective: To evaluate the anticonvulsant efficacy of SDZ 220-581.

Materials:

-

SDZ 220-581

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

-

Male OF-1 mice or rats[1]

-

Electroshock apparatus

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution: Prepare a clear stock solution of SDZ 220-581 in DMSO. Sequentially add the co-solvents (PEG300, Tween-80, and Saline) to achieve the final desired concentration.[1] For example, to prepare a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL PEG300, mix, then add 50 µL Tween-80, mix, and finally add 450 µL Saline.[1] It is recommended to prepare the working solution fresh on the day of the experiment.[1]

-

Animal Dosing: Administer SDZ 220-581 orally to the animals at various doses (e.g., 3.2-32 mg/kg).[1] A control group should receive the vehicle only.

-

MES Induction: At a predetermined time after administration (e.g., 1 hour to assess onset, or up to 24 hours to assess duration of action), induce seizures by applying an electrical stimulus via corneal or ear-clip electrodes.[1][3]

-

Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which indicates a maximal seizure.

-

Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) can be calculated. Full protection against MES has been observed at oral doses of 10 mg/kg in both rats and mice.[3]

In Vivo Experimental Workflow

The following diagram outlines the general workflow for an in vivo study investigating the effects of SDZ 220-581.

Pharmacological Data

The following table summarizes key pharmacological data for SDZ 220-581.

| Parameter | Value | Species | Assay | References |

| pKi | 7.7 | - | Competitive NMDA receptor binding | [1][2][3][5] |

| ED50 | < 3.2 mg/kg | Mouse | Protection against MES-induced seizures | |

| Effective Dose | 10 mg/kg | Rat & Mouse | Full protection against MES | [3] |

Conclusion

SDZ 220-581 is a valuable research tool for investigating the role of NMDA receptors in various physiological and pathological processes. Its high potency, oral activity, and long duration of action make it a suitable compound for a range of in vivo studies, particularly in the fields of epilepsy and neuroprotection. The data and protocols presented in this guide are intended to support the design and implementation of robust scientific investigations into the therapeutic potential of NMDA receptor antagonists.

References

In Vitro Binding Affinity of SDZ 220-581 to NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of SDZ 220-581, a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document collates available quantitative data, details relevant experimental methodologies, and presents visual representations of key processes to support research and development activities in the field of neuropharmacology.

Introduction to SDZ 220-581

SDZ 220-581 is a biphenyl derivative of 2-amino-7-phosphono-heptanoic acid (AP7) that demonstrates high affinity and competitive antagonism at the glutamate binding site of the NMDA receptor. Its pharmacological profile suggests potential applications in conditions associated with excessive NMDA receptor activation and excitotoxicity. Understanding its in vitro binding affinity is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the glutamatergic system.

Quantitative Binding Data

The primary measure of the in vitro binding affinity of SDZ 220-581 to NMDA receptors is its pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Compound | Receptor Target | Binding Parameter | Value | Reference |

| SDZ 220-581 | NMDA Receptor | pKi | 7.7 | [1] |

Experimental Protocols

The in vitro binding affinity of SDZ 220-581 was primarily determined using radioligand binding assays. The following is a detailed methodology representative of the key experiments cited in the literature for competitive NMDA receptor antagonists.

Radioligand Binding Assay: Competitive Inhibition

This assay measures the ability of an unlabeled compound (the competitor, in this case, SDZ 220-581) to displace a radiolabeled ligand that specifically binds to the target receptor.

Objective: To determine the inhibition constant (Ki) of SDZ 220-581 for the NMDA receptor.

Key Materials:

-

Radioligand: [3H]CGP-39653, a potent and selective competitive antagonist for the glutamate binding site of the NMDA receptor.

-

Receptor Source: Synaptosomal membranes prepared from rodent brain tissue (e.g., cerebral cortex or hippocampus), or cell lines expressing specific recombinant NMDA receptor subtypes.

-

Test Compound: SDZ 220-581 at a range of concentrations.

-

Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 7.4).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation:

-

Dissect the brain region of interest (e.g., rat cerebral cortex) in ice-cold buffer.

-

Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, add a fixed amount of the membrane preparation.

-

Add increasing concentrations of the competitor, SDZ 220-581.

-

Add a fixed concentration of the radioligand, [3H]CGP-39653 (typically at a concentration close to its Kd).

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand (e.g., L-glutamate).

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of SDZ 220-581 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the SDZ 220-581 concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of SDZ 220-581 that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework of the experimental procedures and the mechanism of action of SDZ 220-581.

References

Blood-Brain Barrier Permeability of SDZ 220-581: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For drugs targeting the CNS, overcoming this barrier is a primary challenge. SDZ 220-581, a biphenyl derivative of 2-amino-7-phosphono-heptanoic acid, has shown efficacy in animal models of epilepsy and neuropathic pain following systemic administration, indicating its capacity to penetrate the BBB.[1] Understanding the extent and mechanism of this penetration is critical for its development as a potential therapeutic agent.

Evidence of Blood-Brain Barrier Permeability

The primary evidence for the BBB permeability of SDZ 220-581 is derived from in vivo pharmacological studies where systemic administration (oral or intraperitoneal) elicits CNS-mediated effects.

Table 1: Summary of In Vivo Studies Demonstrating CNS Effects of SDZ 220-581

| Study Focus | Animal Model | Route of Administration | Observed CNS Effect | Implication for BBB Permeability |

| Anticonvulsant Activity | Rats and Mice | Oral (p.o.), Intraperitoneal (i.p.) | Full protection against maximal electroshock seizures.[1] | The compound reaches sufficient concentrations in the brain to exert an anticonvulsant effect. |

| Neuroprotection | Rats | Intraperitoneal (i.p.), Oral (p.o.) | Reduction of quinolinic acid-induced striatal lesions.[1] | The compound penetrates the BBB to protect against excitotoxicity. |

| Analgesia | Rats | Oral (p.o.) | Analgesic activity in a model of neuropathic pain.[1] | The compound accesses CNS pain pathways. |

Despite these compelling functional data, specific quantitative metrics of BBB permeability for SDZ 220-581, such as brain-to-plasma concentration ratios (Kp), are not reported in the available literature.

Potential Mechanisms of Blood-Brain Barrier Transport

The structural characteristics of SDZ 220-581, an amino acid derivative, suggest that it may utilize active transport mechanisms to cross the BBB. A study on a related compound, SDZ EAB 515, found that it inhibits the large neutral amino acid transporter (L-type amino acid transporter 1 or LAT1).[1] This transporter is highly expressed on the BBB and is responsible for the transport of large neutral amino acids like phenylalanine and L-DOPA into the brain. It is plausible that SDZ 220-581 also interacts with this carrier system.

Caption: Hypothetical transport of SDZ 220-581 across the BBB via the LAT1 transporter.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

To quantitatively assess the BBB permeability of SDZ 220-581, several in vivo experimental protocols can be employed. The following are detailed methodologies for key experiments.

In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination

This protocol determines the partitioning of a compound between the brain and plasma at a specific time point.

Caption: Experimental workflow for determining the brain-to-plasma concentration ratio (Kp).

Detailed Steps:

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

-

Compound Administration: SDZ 220-581 is dissolved in a suitable vehicle and administered, typically via intravenous (i.v.) or oral (p.o.) gavage, at a defined dose.

-

Sample Collection: At a specified time post-administration (e.g., 1 hour), animals are deeply anesthetized. Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Brain Perfusion: The thoracic cavity is opened, and the animal is transcardially perfused with ice-cold saline to flush the blood from the brain vasculature.

-

Tissue Harvesting: The brain is rapidly excised, rinsed with cold saline, blotted dry, and weighed.

-

Sample Processing:

-

Plasma: Blood samples are centrifuged to separate the plasma.

-

Brain: The brain is homogenized in a suitable buffer.

-

-

Compound Extraction and Analysis: SDZ 220-581 is extracted from plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction). The concentration of the compound in the extracts is then determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Calculation: The brain-to-plasma concentration ratio (Kp) is calculated as:

-

Kp = Concentration in brain (ng/g) / Concentration in plasma (ng/mL)

-

In Situ Brain Perfusion

This technique allows for the measurement of the unidirectional influx of a compound across the BBB, providing a permeability-surface area (PS) product.

Caption: Diagram of the in situ brain perfusion experimental setup.

Detailed Steps:

-

Animal Preparation: A rat is anesthetized, and the common carotid artery is surgically exposed and cannulated. The jugular veins are severed to allow for outflow.

-

Perfusion: A perfusion fluid (e.g., Krebs-Henseleit buffer) containing a known concentration of radiolabeled SDZ 220-581 (e.g., [³H]-SDZ 220-581) is infused at a constant rate into the carotid artery.

-

Perfusion Duration: The perfusion is carried out for a short duration (e.g., 30-60 seconds) to measure the initial rate of uptake.

-

Termination and Sample Collection: The perfusion is stopped, and the animal is decapitated. The brain is removed, and samples from different brain regions are taken.

-

Analysis: The amount of radioactivity in the brain samples and the perfusion fluid is measured using liquid scintillation counting.

-

Calculation: The brain uptake is calculated and used to determine the permeability-surface area (PS) product, which is a measure of the rate of transport across the BBB.

Conclusion

The available evidence strongly indicates that SDZ 220-581 is capable of crossing the blood-brain barrier to exert its effects on the central nervous system. While the precise quantitative parameters of its permeability and the definitive transport mechanisms remain to be fully elucidated, the potential involvement of the large neutral amino acid transporter (LAT1) provides a compelling hypothesis for its efficient brain uptake. The experimental protocols detailed in this guide offer a robust framework for future studies aimed at quantifying the BBB permeability of SDZ 220-581 and other CNS drug candidates. Such data are indispensable for establishing a comprehensive pharmacokinetic/pharmacodynamic relationship and for the successful clinical development of novel neurotherapeutics.

References

Discovery and Initial Characterization of SDZ 220-581: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581, known chemically as (S)-α-amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its discovery marked a significant advancement in the development of orally active NMDA receptor antagonists with potential therapeutic applications in a range of neurological disorders. This document provides a comprehensive technical overview of the initial discovery and characterization of SDZ 220-581, focusing on its pharmacological profile, experimental evaluation, and mechanism of action.

Core Data Summary

The initial characterization of SDZ 220-581 yielded critical quantitative data that established its potency and in vivo efficacy. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Receptor Binding Affinity

| Parameter | Value | Description |

| pKi | 7.7[1][2][3] | The negative logarithm of the inhibitory constant (Ki), indicating high affinity for the NMDA receptor. |

Note: Further details on binding affinities against specific NMDA receptor subtypes were not extensively detailed in the initial characterization reports.

Table 2: In Vivo Anticonvulsant Activity

| Animal Model | Test | Route of Administration | ED₅₀ | Effective Dose for Full Protection | Duration of Action |

| Mouse | Maximal Electroshock Seizure (MES)[2] | Oral | < 3.2 mg/kg[2] | 10 mg/kg[1][3] | > 24 hours[1] |

| Rat | Maximal Electroshock Seizure (MES) | Oral | - | 10 mg/kg[3] | - |

Table 3: In Vivo Model of Parkinson's Disease

| Animal Model | Test | Route of Administration | Doses Tested | Effect |

| Rat | Haloperidol-Induced Catalepsy | Intraperitoneal (i.p.) | 0.32 - 3.2 mg/kg | Dose- and time-dependent reduction of catalepsy |

Mechanism of Action & Signaling Pathway

SDZ 220-581 exerts its pharmacological effects by acting as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1] By competing with the endogenous agonist glutamate, SDZ 220-581 prevents the opening of the ion channel, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This action effectively dampens excessive neuronal excitation, which is implicated in various neuropathological conditions.

The downstream signaling cascade following NMDA receptor activation is complex and multifaceted. Blockade of this receptor by a competitive antagonist like SDZ 220-581 is expected to inhibit these downstream pathways.

References

The Competitive NMDA Receptor Antagonist SDZ 220-581: A Technical Guide for Studying Glutamatergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SDZ 220-581, a potent and orally active competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document consolidates key pharmacological data, details relevant experimental protocols, and visualizes its mechanism of action and experimental applications, serving as a comprehensive resource for professionals in neuroscience research and drug development.

Core Compound Profile

SDZ 220-581, with the chemical name (S)-α-Amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid, is a highly selective antagonist that binds to the glutamate recognition site on the NMDA receptor.[1] This competitive antagonism prevents the binding of the endogenous agonist glutamate, thereby inhibiting receptor activation and the subsequent influx of calcium ions. This mechanism of action underlies its observed pharmacological effects, including anticonvulsant, neuroprotective, and sensorimotor gating modulatory activities.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SDZ 220-581, providing a comparative overview of its potency and efficacy in various experimental models.

| Parameter | Value | Description |

| Binding Affinity | ||

| pKi | 7.7 | A measure of the binding affinity of SDZ 220-581 for the NMDA receptor.[2][3][4][5][6][7][8] |

| In Vivo Efficacy | ||

| ED₅₀ (MES Seizures) | < 3.2 mg/kg (oral) | The effective dose required to protect 50% of animals from maximal electroshock-induced seizures.[3] |

| Anticonvulsant Dose (MES) | 10 mg/kg (oral) | Dose providing full protection against maximal electroshock seizures in both rats and mice.[4][9] |

| Neuroprotection Dose (Quinolinic Acid) | 10-50 mg/kg (oral) | Dose range demonstrating a reduction in quinolinic acid-induced striatal lesions in rats.[9] |

| Neuroprotection Dose (Focal Ischemia) | ≥ 2 x 10 mg/kg (oral) | Dose providing 20-30% protection in a rat model of middle cerebral artery occlusion (MCAO).[9] |

| Catalepsy Reversal Dose | 0.32-3.2 mg/kg (i.p.) | Dose range that dose- and time-dependently reversed haloperidol-induced catalepsy in rats.[10] |

| PPI Disruption Dose | 2.5 and 5.0 mg/kg | Doses that decreased prepulse inhibition in rats.[11] |

| VTA DA Neuron Firing | 10 mg/kg (i.v.) | Dose that increased the firing rate and percent burst firing of ventral tegmental area dopamine neurons.[12] |

Signaling Pathway and Mechanism of Action

SDZ 220-581 acts as a competitive antagonist at the NMDA receptor. The following diagram illustrates this mechanism.

Caption: Competitive antagonism of SDZ 220-581 at the NMDA receptor glutamate binding site.

Key Experimental Protocols

Detailed methodologies for key in vivo experiments involving SDZ 220-581 are provided below.

Maximal Electroshock Seizure (MES) Test

This model is used to assess the anticonvulsant properties of a compound and is considered a model of generalized tonic-clonic seizures.[1][2]

Materials:

-

Rodents (mice or rats)

-

MES stimulator with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Electrode wetting solution (e.g., 0.9% saline)

-

SDZ 220-581 solution and vehicle control

Procedure:

-

Administer SDZ 220-581 or vehicle to the animals via the desired route (e.g., oral gavage).

-

At the time of peak effect, apply a drop of topical anesthetic to the corneas of each animal.

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Place the corneal electrodes on the corneas of the animal.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[2]

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

An animal is considered protected if the tonic hindlimb extension is abolished.

-

The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure.

Prepulse Inhibition (PPI) Test

PPI is a measure of sensorimotor gating, which is often deficient in neuropsychiatric disorders.

Materials:

-

Acoustic startle response system with a startle chamber

-

Rodents

-

SDZ 220-581 solution and vehicle control

Procedure:

-

Administer SDZ 220-581 or vehicle to the animals.

-

Place the animal in the startle chamber and allow for an acclimatization period with background white noise (e.g., 65-70 dB).

-

The test session consists of multiple trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 73-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only the background noise is present.

-

-

The startle response (whole-body flinch) is measured by a sensor platform.

-

PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: PPI (%) = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

Haloperidol-Induced Catalepsy Test

This model is used to assess potential anti-parkinsonian or extrapyramidal side effect-reversing properties of a compound.

Materials:

-

Rats

-

Haloperidol solution

-

SDZ 220-581 solution and vehicle control

-

A horizontal bar raised a specific height from a flat surface (e.g., 9 cm).

Procedure:

-

Administer haloperidol (e.g., 1.0 mg/kg, s.c.) to induce catalepsy.

-

At a specified time after haloperidol administration, administer SDZ 220-581 or vehicle (e.g., i.p.).

-

At various time points after SDZ 220-581 administration, assess the degree of catalepsy.

-

Gently place the rat's forepaws on the elevated horizontal bar.

-

Measure the time the rat remains in this unnatural posture (descent latency). A cut-off time is typically set (e.g., 180 seconds).

-

A reduction in the descent latency in the SDZ 220-581 treated group compared to the vehicle group indicates a reversal of catalepsy.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow and the logical relationship between the mechanism of SDZ 220-581 and its observed effects.

Caption: A typical experimental workflow for assessing the anticonvulsant efficacy of SDZ 220-581.

Caption: Logical relationship between the mechanism of action and the pharmacological effects of SDZ 220-581.

Conclusion

SDZ 220-581 is a valuable pharmacological tool for investigating the role of glutamatergic neurotransmission, specifically through the NMDA receptor, in various physiological and pathological processes. Its oral bioavailability and potent in vivo activity make it a suitable compound for a range of preclinical studies. This guide provides foundational information to aid researchers in the design and execution of experiments utilizing this competitive NMDA receptor antagonist. As with any experimental work, it is crucial to consult the primary literature for detailed contextual information and to adhere to all relevant laboratory safety and animal welfare guidelines.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Competitive NMDA receptor antagonists disrupt prepulse inhibition without reduction of startle amplitude in a dopamine receptor-independent manner in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Role of SDZ 220-581 in Synaptic Plasticity Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the machinery of synaptic plasticity.[1][2][3][4][5][6] Its ability to modulate NMDA receptor function has made it a valuable tool in neuroscience research, particularly in studies aimed at dissecting the molecular mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. This technical guide provides an in-depth overview of the core functionalities of SDZ 220-581, its application in synaptic plasticity research, detailed experimental protocols, and the signaling pathways it influences.

Core Mechanism of Action

SDZ 220-581 exerts its effects by competitively binding to the glutamate recognition site on the NMDA receptor.[2] This action prevents the endogenous ligand, glutamate, from activating the receptor, thereby inhibiting the influx of Ca²⁺ ions into the postsynaptic neuron. This calcium influx is a critical trigger for the downstream signaling cascades that lead to both LTP and LTD. The inhibitory constant (pKi) for SDZ 220-581 at the NMDA receptor is 7.7, indicating a high binding affinity.[1][2][3][4][6]

Quantitative Data on the Effects of SDZ 220-581 on Synaptic Plasticity

The following table summarizes the quantitative effects of SDZ 220-581 on synaptic plasticity, as reported in various in vitro studies.

| Parameter | Effect | Concentration Range | Brain Region | Experimental Model | Reference |

| Depotentiation of fEPSPs | Induction of depotentiation of recently potentiated synapses | 20–80 μM | Hippocampus (CA3) | Rat Hippocampal Slices | [1] |

| Interburst Interval | Progressive increase with decreasing antagonist concentration | 20–80 μM | Hippocampus (CA3) | Rat Hippocampal Slices | [1] |

| Burst Probability | Significant reduction | 20–80 μM | Hippocampus (CA3) | Rat Hippocampal Slices | [1] |

Experimental Protocols

Induction of Depotentiation in Hippocampal CA3 Synapses

This protocol is adapted from a study demonstrating the ability of SDZ 220-581 to induce depotentiation of recurrent collateral synapses in the CA3 region of the hippocampus.

a. Slice Preparation:

-

Prepare 400 μm thick transverse hippocampal slices from adult male Sprague-Dawley rats.

-

Allow slices to recover for at least 1 hour in an interface chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ at 32°C.

-

aCSF composition (in mM): 124 NaCl, 3 KCl, 26 NaHCO₃, 1.25 NaH₂PO₄, 2.5 CaCl₂, 1.5 MgSO₄, and 10 glucose.

b. Induction of Spontaneous Bursting Activity:

-

To unmask recurrent excitatory connections in CA3, induce spontaneous bursting activity by perfusing the slices with a modified aCSF containing a GABAA receptor antagonist (e.g., 100 µM picrotoxin) and a GABAB receptor antagonist (e.g., 1 µM CGP 55845). The modified aCSF should have elevated K⁺ (e.g., 3.3 mM) and reduced Ca²⁺ and Mg²⁺ (e.g., 1.3 mM and 0.9 mM, respectively) to enhance excitability.

c. Application of SDZ 220-581:

-

Once stable bursting activity is established, introduce SDZ 220-581 into the perfusion medium at a concentration range of 20–80 μM.

-

The application can be performed in a sequential manner, for example, by starting with a high concentration (e.g., 80 μM) for 30 minutes, followed by progressively lower concentrations (e.g., 40 μM for 30 minutes, then 20 μM for 30 minutes) to observe a graded effect on synaptic strength.

d. Electrophysiological Recording:

-

Record extracellular field potentials from the CA3 pyramidal cell layer using a glass microelectrode filled with aCSF.

-

Monitor the interburst interval, which is the time between the start of successive population bursts. An increase in the interburst interval indicates a weakening of synaptic connections (depotentiation).

e. Data Analysis:

-

Measure the interburst interval before, during, and after the application of SDZ 220-581.

-

Statistical significance can be determined using appropriate tests, such as ANOVA.

General Protocol for Investigating the Effect on LTP/LTD

This protocol provides a general framework for assessing the impact of SDZ 220-581 on LTP and LTD in hippocampal slices (e.g., in the CA1 region).

a. Slice Preparation and Recording:

-

Prepare hippocampal slices as described above.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

b. Baseline Recording:

-

Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.033 Hz) for at least 20-30 minutes.

c. Drug Application:

-

Perfuse the slice with aCSF containing the desired concentration of SDZ 220-581 for a pre-incubation period of at least 20-30 minutes before inducing plasticity.

d. Induction of LTP/LTD:

-

LTP Induction: Apply a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

LTD Induction: Apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

e. Post-Induction Recording:

-

Continue recording fEPSPs at the baseline frequency for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP or LTD.

f. Data Analysis:

-

Normalize the fEPSP slopes to the pre-induction baseline.

-

Compare the magnitude of LTP or LTD in the presence of SDZ 220-581 to control slices that did not receive the drug.

-

A dose-response curve can be generated by testing a range of SDZ 220-581 concentrations.

Signaling Pathways and Experimental Workflows

The role of SDZ 220-581 in synaptic plasticity is intrinsically linked to its ability to block the influx of calcium through NMDA receptors. This initial event triggers a cascade of intracellular signaling events that ultimately determine whether a synapse undergoes potentiation or depression.

Signaling Pathways in LTP and LTD

The following diagram illustrates the differential signaling pathways activated by varying levels of postsynaptic calcium, which are modulated by NMDA receptor activity. High levels of calcium, typically associated with LTP-inducing stimuli, lead to the activation of kinases like CaMKII, while lower, more prolonged calcium elevations, associated with LTD-inducing stimuli, preferentially activate phosphatases such as calcineurin.

Experimental Workflow for Studying SDZ 220-581 Effects

The following diagram outlines a typical experimental workflow for investigating the impact of SDZ 220-581 on synaptic plasticity in vitro.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] NMDA receptor-dependent long-term potentiation and long-term depression (LTP/LTD). | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. NMDA receptor subunit composition controls synaptic plasticity by regulating binding to CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SDZ 220-581 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of SDZ 220-581, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in in vivo rodent studies.

Introduction

SDZ 220-581 is a competitive antagonist that selectively binds to the glutamate recognition site on the NMDA receptor, thereby inhibiting its activation. With a pKi value of 7.7, it demonstrates high affinity for the receptor.[1] This compound has been instrumental in preclinical research for investigating the role of the glutamatergic system in various physiological and pathological processes. Due to its ability to penetrate the blood-brain barrier, it is suitable for systemic administration in rodent models to study its effects on the central nervous system.[2][3]

Mechanism of Action

The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a ligand-gated ion channel that is co-activated by glutamate and a co-agonist (glycine or D-serine).[4] Upon activation, the channel opens, allowing the influx of Ca²⁺ and Na⁺ ions, which triggers downstream signaling cascades.[4] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[5][6]

SDZ 220-581 competitively inhibits the binding of glutamate to the GluN2 subunit of the NMDA receptor. This prevents the conformational change required for channel opening, thereby blocking the influx of cations and subsequent intracellular signaling. This mechanism underlies its observed anticonvulsant, neuroprotective, and sensorimotor gating-modulating effects in preclinical models.

Quantitative Data Summary

The following tables summarize the quantitative data for SDZ 220-581 from various in vivo rodent studies.

Table 1: Physicochemical and Pharmacological Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-[2'-chloro-5'-(phosphonomethyl)biphenyl-3-yl]propanoic acid | |

| Molecular Formula | C₁₆H₁₇ClNO₅P | [1] |

| Molecular Weight | 369.73 g/mol | [1] |

| pKi | 7.7 (for NMDA receptor) | [1] |

| Solubility | Soluble in DMSO | [1] |

Table 2: In Vivo Efficacy in Rodent Models

| Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| Maximal Electroshock Seizure (MES) | Mouse, Rat | Oral | 10 mg/kg | Full protection against seizures | [1] |

| Haloperidol-Induced Catalepsy | Rat | i.p. | 0.32 - 3.2 mg/kg | Dose- and time-dependent reduction of catalepsy | |

| Prepulse Inhibition (PPI) Disruption | Rat | s.c. | 2.5 mg/kg | Robust reduction in PPI |

Experimental Protocols

Maximal Electroshock Seizure (MES) Test in Mice

This protocol is used to evaluate the anticonvulsant properties of SDZ 220-581. The MES test is a model of generalized tonic-clonic seizures.[7][8]

Materials:

-

SDZ 220-581

-

Vehicle (e.g., 0.9% saline)

-

Male albino mice (20-25 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Saline solution (0.9%) for electrode contact

Procedure:

-

Drug Administration:

-

Dissolve SDZ 220-581 in the chosen vehicle.

-

Administer SDZ 220-581 (e.g., 10 mg/kg) or vehicle to the mice via oral gavage.

-

Allow for a pre-treatment time of 30-60 minutes.

-

-

Seizure Induction:

-

Apply a drop of topical anesthetic to the cornea of each mouse to minimize discomfort.

-

Place the corneal electrodes, moistened with saline, on the corneas.

-

Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds).[8]

-

-

Observation:

-

Immediately after the shock, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

-

The primary endpoint is the abolition of the tonic hindlimb extension.[8]

-

Record the duration of the tonic and clonic phases of the seizure if present.

-

-

Data Analysis:

-

Calculate the percentage of animals in each treatment group that are protected from the tonic hindlimb extension.

-

Determine the ED₅₀ (the dose that protects 50% of the animals) if a dose-response study is conducted.

-

Haloperidol-Induced Catalepsy in Rats

This protocol assesses the potential of SDZ 220-581 to reverse motor deficits, using a model relevant to the extrapyramidal side effects of antipsychotic drugs.[9][10]

Materials:

-

SDZ 220-581

-

Haloperidol

-

Vehicle (e.g., 0.9% saline with 2% Tween 80)[11]

-

Male Sprague-Dawley rats (200-250 g)

-

Catalepsy bar (a horizontal bar raised approximately 10 cm from a flat surface)

-

Stopwatch

Procedure:

-

Induction of Catalepsy:

-

Dissolve haloperidol in the vehicle.

-

Administer haloperidol (e.g., 1.0 mg/kg) subcutaneously (s.c.) to the rats.

-

-

Drug Administration:

-

At a set time after haloperidol administration (e.g., 30 minutes), administer SDZ 220-581 (e.g., 0.32-3.2 mg/kg) or vehicle intraperitoneally (i.p.).

-

-

Catalepsy Assessment:

-

At various time points after SDZ 220-581 administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.

-

Gently place the rat's forepaws on the elevated bar.

-

Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).[12][13]

-

A cut-off time (e.g., 180 seconds) should be established.[13]

-

-

Data Analysis:

-

Record the descent latency for each animal at each time point.

-

Compare the descent latencies between the SDZ 220-581-treated groups and the vehicle-treated control group using appropriate statistical analysis.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: NMDA Receptor Signaling Pathway and the Action of SDZ 220-581.

Caption: General Experimental Workflow for In Vivo Rodent Studies with SDZ 220-581.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An MCASE approach to the search of a cure for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. NMDA Receptor Antagonists and Alzheimer's [webmd.com]

- 6. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. meliordiscovery.com [meliordiscovery.com]

Application Notes and Protocols for the Preparation of SDZ 220-581 Solutions for Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist that acts at the glutamate binding site.[1][2] It is a valuable tool for in vitro and in vivo studies investigating the role of the NMDA receptor in various physiological and pathological processes. Proper preparation of SDZ 220-581 solutions is critical for ensuring accurate and reproducible experimental outcomes. These application notes provide detailed protocols for the preparation of SDZ 220-581 solutions for injection, tailored for preclinical research settings.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of SDZ 220-581 is essential for its effective formulation.

Table 1: Physicochemical and Solubility Data for SDZ 220-581

| Property | Value | Source |

| Molecular Weight | 369.74 g/mol (free base) | N/A |

| Solubility in DMSO | ≥ 25 mM (with gentle warming) | N/A |

| Solubility in Water | Practically insoluble | N/A |

| Solubility in Aqueous Base | Soluble up to 100 mM in 1.1 eq. NaOH | N/A |

Experimental Protocols

Preparation of a Stock Solution in DMSO (for in vitro use)

This protocol is suitable for preparing a concentrated stock solution of SDZ 220-581 for use in in vitro experiments, such as cell culture assays.

Materials:

-

SDZ 220-581 powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

Procedure:

-

Weigh the desired amount of SDZ 220-581 powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 25 mM).

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If necessary, gently warm the solution at 37°C for 10-15 minutes to ensure complete dissolution.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of an Injectable Solution in Saline (for in vivo use)

This protocol describes the preparation of a sterile, physiologically compatible solution of SDZ 220-581 for subcutaneous (s.c.) or intraperitoneal (i.p.) injection in animal models. Due to the poor aqueous solubility of SDZ 220-581, this protocol utilizes a pH adjustment method. Note: This protocol is a general guideline and may require optimization based on the specific experimental requirements.

Materials:

-

SDZ 220-581 powder

-

Sterile 0.1 M Sodium Hydroxide (NaOH) solution

-

Sterile 0.1 M Hydrochloric Acid (HCl) solution

-

Sterile 0.9% Sodium Chloride (Saline) solution

-

Sterile, low-protein binding 0.22 µm syringe filters

-

Sterile vials or tubes

-

Calibrated pH meter with a micro-probe

-

Sterile syringes and needles

Procedure:

-

Initial Dissolution: a. Weigh the required amount of SDZ 220-581 powder in a sterile container. b. Add a small volume of sterile 0.1 M NaOH solution dropwise while gently vortexing or stirring. Use the minimum volume necessary to achieve complete dissolution. The amount of NaOH should be approximately 1.1 molar equivalents to the amount of SDZ 220-581.

-

Dilution with Saline: a. Once the SDZ 220-581 is fully dissolved, add the required volume of sterile 0.9% saline to reach the desired final concentration.

-

pH Adjustment: a. Measure the pH of the solution using a calibrated pH meter. The pH will likely be alkaline. b. Carefully adjust the pH to a physiologically acceptable range (typically pH 7.2-7.4) by adding sterile 0.1 M HCl dropwise while continuously monitoring the pH. Caution: Add the acid slowly to avoid precipitation of the compound.

-

Final Volume Adjustment: a. If necessary, add more sterile 0.9% saline to reach the final desired volume.

-

Sterile Filtration: a. Draw the final solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a sterile, final container. This step removes any potential microbial contamination.

-

Storage and Use: a. The freshly prepared solution should be used immediately if possible. b. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability of the solution under these conditions should be validated by the end-user. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability must be confirmed.

Table 2: Example Dosing Regimens for SDZ 220-581 in Rodents

| Species | Route of Administration | Dose Range (mg/kg) | Vehicle | Reference |

| Rat | Subcutaneous (s.c.) | 2.5 | Saline | N/A |

| Rat | Intraperitoneal (i.p.) | 0.32 - 3.2 | Not specified | [3] |

| Mouse | Intraperitoneal (i.p.) | 10 | Saline | N/A |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Injectable Solution Preparation

The following diagram illustrates the key steps for preparing a sterile injectable solution of SDZ 220-581.

Caption: Workflow for Preparing SDZ 220-581 Injectable Solution.

NMDA Receptor Signaling Pathway and Mechanism of SDZ 220-581 Action

SDZ 220-581 is a competitive antagonist at the NMDA receptor. It binds to the glutamate binding site on the GluN2 subunit, thereby preventing the binding of the endogenous agonist glutamate and subsequent channel activation.

Caption: Competitive Antagonism of SDZ 220-581 at the NMDA Receptor.

Stability and Storage

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to establish the stability-indicating properties of any analytical methods used for SDZ 220-581. The stability of prepared injectable solutions is not well-documented and should be determined empirically by the researcher. As a general guideline:

-

DMSO Stock Solutions: Store at -20°C in single-use aliquots. Avoid repeated freeze-thaw cycles.

-

Aqueous Injectable Solutions: Prepare fresh for each experiment. If short-term storage is unavoidable, store at 2-8°C, protected from light, for no longer than 24 hours. The stability under these conditions should be validated.

Safety Precautions

-

Handle SDZ 220-581 powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Disclaimer: These protocols are intended for research purposes only and are not for human or veterinary use. The provided information is based on available scientific literature and general laboratory practices. Researchers should independently validate and optimize these protocols for their specific applications.

References

Application Notes and Protocols: Oral Administration of SDZ 220-581 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating high affinity with a pKi value of 7.7.[1][2][3] It is centrally active following oral administration and has been investigated for its neuroprotective and anticonvulsant properties.[3][4] This document provides detailed application notes and protocols for the oral administration of SDZ 220-581 in mice, based on available preclinical research.

Mechanism of Action

SDZ 220-581 functions by competitively binding to the glutamate recognition site on the NMDA receptor, thereby inhibiting its activation by the excitatory neurotransmitter glutamate.[2] Excessive activation of NMDA receptors can lead to excitotoxic neuronal damage, a process implicated in various neurological disorders. By blocking this receptor, SDZ 220-581 can mitigate glutamate-induced neurotoxicity and modulate neuronal activity.[2][5]

Caption: Mechanism of action of SDZ 220-581 as a competitive NMDA receptor antagonist.

Data Presentation

Table 1: In Vivo Efficacy of Orally Administered SDZ 220-581 in Mice

| Animal Model | Endpoint | Dose (p.o.) | Effect | Onset of Action | Duration of Action | Citation(s) |

| Male OF-1 Mice | Maximal Electroshock Seizures (MES) | 3.2-32 mg/kg | Dose-dependent protection | Rapid | Long-lasting | [1][6] |

| Mice | Maximal Electroshock Seizures (MES) | 10 mg/kg | Full protection | < 1 hour | ≥ 24 hours | [2][4] |

| Mice | Impairment of Rotarod Performance | ~100 mg/kg | Motor-debilitating effects (approximately 10x the MES protective dose) | - | - | [4] |

| Rats | Prepulse Inhibition (PPI) | 2.5 mg/kg (s.c.) | Robust reduction in PPI | - | - | [7] |

| Rats | Quinolinic Acid-Induced Neurotoxicity | 10-50 mg/kg | Neuroprotective activity | - | - | [4] |

Note: Some data from rat models are included for additional context where mouse data is limited.

Experimental Protocols

Protocol 1: Preparation of SDZ 220-581 for Oral Administration

This protocol provides a general method for preparing SDZ 220-581 for oral gavage in mice. It is recommended to prepare the working solution fresh on the day of the experiment.

Materials:

-

SDZ 220-581 powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare Stock Solution:

-

Prepare Vehicle:

-

In a separate tube, prepare the vehicle solution. A common vehicle for oral administration consists of a mixture of PEG300, Tween-80, and saline.[1]

-

-

Prepare Working Solution:

-

For a final desired concentration, calculate the volume of the stock solution and each vehicle component needed.

-

An example preparation for a working solution is as follows: Add the required volume of the DMSO stock solution to PEG300 and mix thoroughly. Then, add Tween-80 and mix again. Finally, add saline to reach the final volume and concentration.[1]

-

A typical volumetric ratio might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

-

Vortex the final solution to ensure it is a homogenous suspension or solution.

-

-

Administration:

-

Administer the prepared solution to mice via oral gavage using an appropriate gauge feeding needle.

-

The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).

-

Protocol 2: Maximal Electroshock Seizure (MES) Test in Mice

This protocol is designed to assess the anticonvulsant activity of SDZ 220-581.

Materials:

-

Male OF-1 mice (or other appropriate strain)[1]

-

SDZ 220-581 solution (prepared as in Protocol 1)

-

Vehicle solution

-

Electroshock device with corneal electrodes

-

Electrolyte solution (e.g., saline) for electrodes

Procedure:

-

Animal Acclimation:

-

Allow mice to acclimate to the laboratory environment for at least one week before the experiment.

-

-

Drug Administration:

-

Divide mice into groups (e.g., vehicle control, and different doses of SDZ 220-581 such as 3.2, 10, and 32 mg/kg).[1]

-

Administer the vehicle or SDZ 220-581 solution orally.

-

-

Seizure Induction:

-